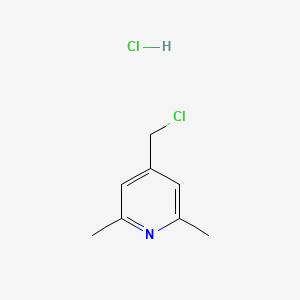

4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride

Description

Properties

IUPAC Name |

4-(chloromethyl)-2,6-dimethylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-8(5-9)4-7(2)10-6;/h3-4H,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUGKCDNYQMSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629510 | |

| Record name | 4-(Chloromethyl)-2,6-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198973-09-0 | |

| Record name | 4-(Chloromethyl)-2,6-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategy

The primary route to 4-(chloromethyl)-2,6-dimethylpyridine hydrochloride involves the chlorination of 4-(hydroxymethyl)-2,6-dimethylpyridine. This precursor undergoes substitution where the hydroxyl group is replaced by chlorine, followed by hydrochloride salt formation. The reaction typically employs triphosgene (bis(trichloromethyl) carbonate) as the chlorinating agent due to its controlled reactivity and safety profile compared to traditional reagents like thionyl chloride.

Representative Reaction Pathway :

- Precursor Dissolution : 4-(Hydroxymethyl)-2,6-dimethylpyridine is dissolved in an anhydrous solvent such as toluene.

- Chlorination : A toluene solution of triphosgene is added dropwise at 0–10°C to minimize side reactions.

- Quenching : Methanol is introduced to neutralize excess triphosgene and byproducts.

- Work-Up : Acidic gases (e.g., HCl, CO₂) are removed under reduced pressure, and the product is isolated via centrifugation and drying.

Alternative Chlorinating Agents

While triphosgene is preferred in industrial settings, other agents have been explored in analogous syntheses:

| Chlorinating Agent | Conditions | Advantages | Limitations |

|---|---|---|---|

| Triphosgene | 0–10°C, toluene, inert atmosphere | High selectivity, minimal byproducts | Higher cost |

| Thionyl chloride | Reflux, dichloromethane | Cost-effective, rapid reaction | Exothermic, hazardous gas emission |

| Phosphorus pentachloride | Room temperature, ethers | Suitable for moisture-sensitive substrates | Requires stringent drying |

Triphosgene’s superiority lies in its stability and reduced risk of over-chlorination, critical for preserving the pyridine ring’s integrity.

Industrial-Scale Optimization

Temperature and Solvent Effects

Maintaining temperatures below 10°C during triphosgene addition prevents exothermic side reactions, such as ring chlorination or decomposition. Toluene is favored for its low polarity, which enhances reagent solubility while suppressing ionic byproducts.

Purity and Yield Enhancements

- Inert Atmosphere : Conducting reactions under nitrogen or argon minimizes oxidation of the hydroxymethyl precursor.

- Stepwise Quenching : Gradual methanol addition after chlorination ensures complete neutralization of residual triphosgene, reducing impurities.

- Crystallization : Recrystallization from ethanol/water mixtures yields the hydrochloride salt with >97% purity, as reported by suppliers.

Analytical Characterization

Spectroscopic Data

While explicit spectral data for this compound are scarce in public databases, its structural analogs exhibit predictable features:

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Methyl derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is primarily utilized as a precursor in the synthesis of various pharmaceutical compounds. It is particularly important in the development of proton pump inhibitors (PPIs) and other therapeutic agents. For instance, derivatives of this compound have been linked to treatments for gastrointestinal disorders, showcasing its role in drug formulation and development .

Case Studies

- Proton Pump Inhibitors : Research indicates that derivatives of 4-(chloromethyl)-2,6-dimethylpyridine are integral in synthesizing PPIs like omeprazole, which effectively reduces gastric acid secretion . The synthesis involves a series of reactions where this compound acts as a key building block.

- Enzyme Inhibition Studies : The compound is also used to explore enzyme inhibition mechanisms, where it has been shown to bind selectively to active sites on enzymes, thereby blocking substrate access and providing insights into enzymatic pathways .

Organic Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, 4-(chloromethyl)-2,6-dimethylpyridine serves as a vital intermediate for constructing more complex structures. Its chloromethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Synthetic Routes

- Chlorination Reactions : The compound can be synthesized through chlorination reactions involving 2,6-dimethylpyridine. Phosphorus oxychloride (POCl3) is commonly employed as a chlorinating agent under controlled conditions to yield high purity products .

- Substitution Reactions : Subsequent reactions can lead to the formation of derivatives such as 4-amino-2,6-dimethylpyridine or 4-thio-2,6-dimethylpyridine through nucleophilic substitutions.

Biochemical Research

Enzyme Inhibitors

The compound is extensively researched for its potential as an enzyme inhibitor. Its ability to selectively inhibit specific enzymes makes it a candidate for developing new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism by which 4-(chloromethyl)-2,6-dimethylpyridine acts involves binding to the active site of enzymes, preventing substrate binding and subsequent catalysis. This property is critical in drug design and the development of selective inhibitors for therapeutic use .

Industrial Applications

Agrochemical Production

In addition to its pharmaceutical applications, this compound is also used in the synthesis of agrochemicals. Its reactivity allows for the creation of herbicides and pesticides that are essential in agricultural practices.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Synthesis of PPIs (e.g., omeprazole) | Reduces gastric acid secretion; effective treatment |

| Organic Synthesis | Intermediate for complex molecule synthesis | Facilitates nucleophilic substitutions |

| Biochemical Research | Enzyme inhibition studies | Selective binding prevents substrate access |

| Industrial Applications | Production of agrochemicals | Important for developing herbicides and pesticides |

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights structural distinctions and applications among 4-(chloromethyl)-2,6-dimethylpyridine hydrochloride and related compounds:

This compound

- Synthesis : Likely derived from chloromethylation of 2,6-dimethylpyridine using reagents like formaldehyde and HCl. This method is analogous to the synthesis of benzyl chloride derivatives .

- Reactivity : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form alkylated products. Its hydrochloride salt enhances solubility in polar media, facilitating reactions in aqueous or alcoholic solvents .

4-Chloro-2,6-dimethylpyridine

- Synthesis : Prepared via direct chlorination of 2,6-dimethylpyridine using Cl₂ or SOCl₂. Reported yields reach 91–100% under optimized conditions .

- Reactivity : The chloro group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) but is less reactive than the chloromethyl group due to stronger C-Cl bond resonance stabilization .

2,6-Dimethylpyridine Hydrochloride

Physicochemical Properties

Critical Analysis of Contradictions and Limitations

- CAS Number Ambiguity : lists the free base (120739-87-9) and hydrochloride salt (198973-09-0) as distinct entities, necessitating clarity in sourcing .

- Synthesis Gaps : Detailed protocols for 4-(chloromethyl)-2,6-dimethylpyridine HCl are absent in the evidence, unlike the well-documented routes for 4-chloro-2,6-dimethylpyridine .

- Safety Data : While the hydrochloride salt requires stringent storage, safety profiles for chronic exposure remain underreported .

Biological Activity

4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride (CAS No. 198973-09-0) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a chloromethyl group, which can influence its interaction with biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN·HCl. The presence of the chloromethyl group at the 4-position and two methyl groups at the 2 and 6 positions contributes to its unique chemical properties, which may enhance its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The chloromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of more reactive species that can inhibit enzyme activity or modulate receptor function.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structural features display significant antimicrobial properties. The introduction of halogen atoms, such as chlorine, is known to enhance antibacterial efficacy against gram-positive bacteria and mycobacterial strains .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines while showing minimal toxicity to primary mammalian cells . This profile is critical for the development of potential anticancer agents.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its interaction with active sites through hydrogen bonding and π-π interactions may lead to effective inhibition of specific enzymes involved in various biochemical pathways.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Antibacterial Activity : A series of chlorinated cinnamic anilides were synthesized and tested for their antibacterial properties. Compounds demonstrated significant efficacy against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that halogenated derivatives like this compound may have similar or enhanced activity due to structural similarities .

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various compounds on cancer cell lines, derivatives with chloromethyl groups showed promising results with submicromolar activity against specific cancer types while maintaining low toxicity in non-cancerous cells .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride, and how do reaction conditions influence yield?

- Methodology :

- Chloromethylation : Start with 2,6-dimethylpyridine and chloromethylating agents (e.g., chloromethyl methyl ether) in anhydrous conditions. Optimize temperature (40–60°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to enhance substitution efficiency .

- Purification : Use recrystallization from methanol/ether mixtures to isolate the hydrochloride salt. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

- Key Variables :

- Excess chloromethylating agent (1.2–1.5 eq.) improves yield but may increase byproducts.

- Acidic conditions (HCl gas) stabilize the intermediate and prevent decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm substitution patterns (e.g., δ 4.6 ppm for –CH2Cl, δ 8.1 ppm for pyridine protons) .

- HPLC : Use a C18 column (90:10 water/acetonitrile + 0.1% TFA) to assess purity (>98% required for pharmacological studies) .

- Elemental Analysis : Verify Cl content (theoretical: ~47.8% Cl by mass) .

- Quality Control :

- Test for residual solvents (e.g., dichloromethane ≤ 600 ppm) via GC-MS .

Q. What safety protocols are critical when handling this compound?

- Handling :

- Use PPE (gloves, goggles, fume hood) due to corrosive and irritant properties .

- Avoid aqueous workups without neutralization (exothermic HCl release).

- Waste Management :

- Collect halogenated waste separately and treat with alkaline hydrolysis (NaOH, 10% w/v) before disposal .

Advanced Research Questions

Q. How does the dual functionality (chloro and chloromethyl groups) impact the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- The chloromethyl group (–CH2Cl) is more reactive than the ring-bound Cl due to steric accessibility.

- DFT calculations suggest the 4-position’s electron-withdrawing effect stabilizes transition states in SN2 reactions .

- Experimental Validation :

- Compare reaction rates with analogs (e.g., 4-Chloromethylpyridine) under identical conditions (e.g., KI in acetone, 50°C) .

Q. What strategies can resolve contradictions in reactivity data between this compound and its structural analogs?

- Systematic Approach :

- Variable Isolation : Test substituent effects (e.g., methyl vs. ethyl groups) on reaction kinetics.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity discrepancies .

- Case Study :

- Conflicting SN1 reactivity in ethanol/water mixtures may arise from steric hindrance from 2,6-dimethyl groups. Confirm via Hammett plots .

Q. How can researchers optimize regioselective functionalization of the pyridine ring for targeted applications?

- Directed Functionalization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.